(2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of 4-bromobenzylamine with phenyl isothiocyanate, followed by cyclization with α-haloketones. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Benzylamines: Compounds containing a benzylamine group.
Phenylimines: Compounds with a phenylimino group.
Uniqueness
(2Z)-5-(4-bromobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17BrN2OS |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
5-[(4-bromophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17BrN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-14,20H,15H2 |
InChI Key |
NUZCHUGEGNDZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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